1,3,6,8-Pyrenetetrasulfonic acid

Übersicht

Beschreibung

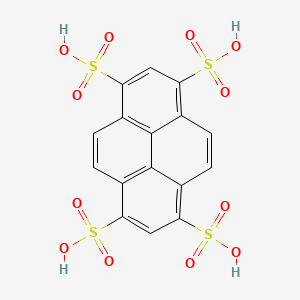

1,3,6,8-Pyrenetetrasulfonic acid is an organic compound with the molecular formula C16H10O12S4. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of four sulfonic acid groups attached to the pyrene core. This compound is known for its strong fluorescence properties, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

1,3,6,8-Pyrenetetrasulfonic acid can be synthesized through a one-step sulfonation reaction. The process involves dissolving pyrene in a solvent such as dichloroethane and reacting it with liquid sulfur trioxide. The resulting mixture is then added to ice water to obtain a solution of this compound. This solution is neutralized with sodium hydroxide to form the tetrasodium salt .

Industrial production methods often involve similar sulfonation reactions but on a larger scale, ensuring the compound’s purity and consistency. The use of eco-friendly and efficient synthesis methods is emphasized to minimize environmental impact .

Analyse Chemischer Reaktionen

1,3,6,8-Pyrenetetrasulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the sulfonic acid groups, potentially converting them into other functional groups.

Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Fluorescent Probes and pH Indicators

One of the primary applications of 1,3,6,8-pyrenetetrasulfonic acid is as a fluorescent probe . The compound exhibits fluorescence that varies with the acidity of its environment. In acidic conditions, it emits blue light, while in basic environments, the emission shifts towards green. This characteristic allows researchers to monitor pH changes in biological systems, particularly within cellular compartments such as lysosomes .

Case Study: Cellular Monitoring

Researchers have utilized this compound to study cellular processes by targeting acidic organelles and observing fluorescence shifts. This method provides insights into cellular dynamics without invasive techniques.

Environmental Monitoring

The compound serves as an effective fluorescent tracer for studying the behavior of polycyclic aromatic hydrocarbons in aquatic environments. Its strong fluorescence emission enables precise tracking and quantification of pollutants in water bodies .

Case Study: Water Quality Assessment

In environmental science, this compound has been employed to evaluate the dynamics of water-soluble pollutants. Its stability under physiological conditions allows for long-term studies on pollutant behavior and fate in ecosystems .

Agricultural Applications

In agriculture, this compound is used as a tracer dye to measure spray deposition and movement during pesticide application. Its high solubility and stability make it an ideal candidate for tracking the distribution of agricultural sprays .

Case Study: Spray Deposition Studies

A study demonstrated that when mixed with common agricultural solutions, this compound provided reliable data on spray coverage on various plant species. The results indicated significant differences in dye recovery based on the solvent used and the plant surface characteristics .

Anti-Counterfeiting Measures

The compound has been explored for use in invisible inks due to its excellent fluorescent properties. When incorporated into ink formulations, it allows for the creation of patterns that are only visible under UV light .

Case Study: Development of Fluorescent Inks

Research has shown that inks made with this compound exhibit stable fluorescence over time. These inks have been successfully used to print QR codes and other designs on paper substrates for anti-counterfeiting applications .

Biological Imaging

In medical and biological research, the compound is employed for imaging applications due to its ability to provide clear fluorescence signals in biological samples. It facilitates studies on cell interactions and dynamics without causing significant perturbations to the biological systems being studied .

Summary Table of Applications

| Application Area | Description | Notable Characteristics |

|---|---|---|

| Fluorescent Probes | Monitors pH changes in biological systems | Fluorescence shifts with pH changes |

| Environmental Monitoring | Traces pollutants in aquatic environments | Strong fluorescence emission |

| Agricultural Applications | Tracks spray deposition during pesticide application | Highly soluble and stable |

| Anti-Counterfeiting Measures | Forms invisible inks visible under UV light | Stable fluorescence over time |

| Biological Imaging | Provides imaging capabilities in biological research | Non-invasive techniques for studying cell dynamics |

Wirkmechanismus

The primary mechanism of action of 1,3,6,8-pyrenetetrasulfonic acid centers around its strong fluorescence emission when excited by ultraviolet light. The compound can also facilitate protein-protein interactions through cation-π interactions, enhancing its utility in biochemical studies .

Vergleich Mit ähnlichen Verbindungen

1,3,6,8-Pyrenetetrasulfonic acid can be compared with other similar compounds, such as:

8-Hydroxypyrene-1,3,6-trisulfonic acid: This compound has three sulfonic acid groups and is also used as a fluorescent probe.

1-Pyrenesulfonic acid: With only one sulfonic acid group, this compound has different solubility and fluorescence properties.

8-Aminopyrene-1,3,6-trisulfonic acid: This compound contains an amino group in addition to three sulfonic acid groups, offering unique reactivity and applications.

The uniqueness of this compound lies in its four sulfonic acid groups, which provide enhanced water solubility and strong fluorescence, making it particularly valuable in applications requiring high sensitivity and specificity .

Biologische Aktivität

1,3,6,8-Pyrenetetrasulfonic acid (PTSA) is a synthetic organic compound characterized by its four sulfonic acid groups attached to a pyrene backbone. This structure imparts significant water solubility and strong fluorescence properties, making it valuable in various biological and chemical applications. This article reviews the biological activity of PTSA, focusing on its applications as a fluorescent probe, pH indicator, and its role in agricultural research.

- Chemical Formula : C₁₆H₆O₁₂S₄

- Molecular Weight : 610.4 g/mol

- Solubility : Highly soluble in water due to multiple sulfonate groups.

Fluorescence Properties

PTSA exhibits fluorescence that varies with the pH of its environment. In acidic conditions, it emits blue light, while in basic environments, the emission shifts towards green. This property is crucial for monitoring cellular processes and studying pH changes within living cells and organelles. The fluorescence characteristics of PTSA make it an excellent candidate for:

- Fluorescent Probes : Used to visualize and track cellular components.

- pH Indicators : Allows for visual assessment of acidity or alkalinity without specialized equipment.

1. Cellular Imaging

PTSA has been employed in cellular imaging studies to monitor pH changes in specific organelles such as lysosomes. The ability to emit different colors based on pH allows researchers to gain insights into cellular processes and conditions.

2. Agricultural Research

In agricultural applications, PTSA serves as a tracer dye for assessing spray deposition and movement. A study evaluated its effectiveness as a dye in agricultural sprays, demonstrating:

- High Solubility : PTSA is easily dissolved in water-based solutions.

- Stability : It remains stable under various conditions, making it suitable for field applications.

- Recovery Rates : The average recovery rate from plant samples was approximately 80%, indicating effective tracking capabilities .

| Property | PTSA |

|---|---|

| Solubility | High |

| Stability | Excellent |

| Recovery Rate | ~80% |

3. Interaction Studies

Research has shown that PTSA can stabilize intermolecular interactions during crystallization processes. For instance, it has been used successfully in the crystallization of L. mexicana pyruvate kinase, enhancing the quality of the resulting crystals .

Case Study 1: Fluorescent Probes in Live Cells

A study demonstrated that PTSA could effectively label acidic organelles within live cells. By tracking fluorescence changes over time, researchers were able to observe dynamic changes in cellular pH during various metabolic processes.

Case Study 2: Agricultural Spray Tracer

In agricultural research, PTSA was tested as a tracer dye mixed with Roundup PowerMax® and Sylgard 309®. The results indicated that PTSA not only provided high visibility but also maintained stability throughout the application process .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 8-Hydroxypyrene-1,3,6-trisulfonic acid | Contains three sulfonate groups | Exhibits pH sensitivity used in sensors |

| Pyrene | Parent compound without sulfonation | Non-fluorescent; serves as a base structure |

| 1-Pyrenesulfonic acid | Contains one sulfonate group | Less soluble than tetrasulfonic acid |

PTSA stands out due to its four sulfonate groups that enhance both water solubility and fluorescence compared to these similar compounds.

Eigenschaften

IUPAC Name |

pyrene-1,3,6,8-tetrasulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O12S4/c17-29(18,19)11-5-13(31(23,24)25)9-3-4-10-14(32(26,27)28)6-12(30(20,21)22)8-2-1-7(11)15(9)16(8)10/h1-6H,(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLSHVQVNDDHDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59572-10-0 (tetra-hydrochloride salt), 63468-96-2 (calcium[1:2] salt) | |

| Record name | 1,3,6,8-Pyrene tetrasulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006528536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5044310 | |

| Record name | 1,3,6,8-Pyrenetetrasulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | 1,3,6,8-Pyrenetetrasulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6528-53-6 | |

| Record name | 1,3,6,8-Pyrenetetrasulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6528-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,6,8-Pyrene tetrasulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006528536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6,8-Pyrenetetrasulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,6,8-Pyrenetetrasulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrene-1,3,6,8-tetrasulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,6,8-PYRENETETRASULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEZ11T634X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.